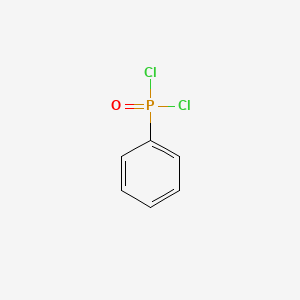

Phenylphosphonic dichloride

Descripción general

Descripción

Phenylphosphonic dichloride (PPDC, C₆H₅POCl₂) is a versatile organophosphorus compound characterized by two highly reactive phosphoryl chloride groups. Its reactivity enables widespread use in synthesizing flame-retardant polymers, pharmaceuticals, and specialty chemicals. PPDC reacts readily with diols, diamines, and phenols via polycondensation, forming thermally stable polyphosphonates . For example, Stackman et al. demonstrated its utility in creating main-chain aromatic polyphosphonates (MC-ArPPN) with diphenols like resorcinol and bisphenol A, which enhance flame retardancy in polyesters such as PET and PBT . PPDC’s efficiency in flame retardancy is attributed to its ability to release phosphorus-containing radicals that quench combustion-promoting free radicals .

Métodos De Preparación

Phenylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C6H5PO(OH)2+2SOCl2→C6H5POCl2+2SO2+2HCl

Another method involves the chlorination of phenylphosphonic acid using phosphorus pentachloride (PCl₅):

C6H5PO(OH)2+PCl5→C6H5POCl2+POCl3+HCl

Industrial production methods typically involve large-scale reactions using similar reagents and conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Phenylphosphonic dichloride undergoes various chemical reactions, including:

-

Substitution Reactions: : It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphonic esters, amides, and thioesters.

- Example: Reaction with an alcohol (ROH) to form a phosphonic ester:

C6H5POCl2+2ROH→C6H5PO(OR)2+2HCl

- Example: Reaction with an alcohol (ROH) to form a phosphonic ester:

-

Reduction Reactions: : It can be reduced to phenylphosphine using reducing agents like lithium aluminum hydride (LiAlH₄).

- Example:

C6H5POCl2+4LiAlH4→C6H5PH2+2LiAlH2Cl2+2LiAlH2O2

- Example:

-

Oxidation Reactions: : It can be oxidized to phenylphosphonic acid using oxidizing agents like hydrogen peroxide (H₂O₂).

- Example:

C6H5POCl2+2H2O2→C6H5PO(OH)2+2HCl

- Example:

Aplicaciones Científicas De Investigación

Synthesis of Phenylphosphonic Dichloride

This compound can be synthesized through various methods. One notable environmentally-friendly synthesis method involves reacting benzene with phosphorus trichloride in the presence of a Lewis acid ionic liquid catalyst. This method allows for a simple separation process and high purity of the product, reducing environmental impact and production costs .

Applications in Organic Chemistry

2.1 Synthesis of Organophosphorus Compounds

this compound serves as a key reagent in the synthesis of various organophosphorus compounds. For instance, it reacts with perfluoroalkyl Grignard reagents to produce bis(perfluoroalkyl)phenyl phosphine oxides, which have potential applications in materials science and chemical synthesis .

2.2 Chlorination Reactions

This compound is utilized as a chlorinating agent to convert thienopyrimidinedione into 4,6-dichlorothienopyrimidine, showcasing its utility in modifying heterocyclic compounds for pharmaceutical applications .

Applications in Polymer Chemistry

3.1 Flame Retardants

this compound is an essential precursor for synthesizing flame retardants such as PBPP (3,9-diphenyl-3,9-dioxa-2,4,8,10-tetraoxa-3,9-diphosphaspiro-5,5-undecane). These materials are crucial for enhancing the fire resistance of polymers used in various industries .

3.2 Polyphosphonates

The compound can also be used to synthesize polyphosphonates through interfacial polycondensation methods. For example, it has been successfully reacted with bisphenol M to create polyphosphonates with desirable thermal and mechanical properties . The synthesis conditions such as temperature and molar ratios significantly influence the yield and viscosity of the resulting polymers .

Case Studies

Case Study 1: Synthesis of Bis(phenyl) Phosphine Oxides

In a study conducted by Hosein and Caffyn (2012), this compound was reacted with perfluoroalkyl Grignard reagents to yield high quantities of bis(phenyl) phosphine oxides. This reaction demonstrated the compound's effectiveness in creating complex organophosphorus structures that could be further explored for functional materials .

Case Study 2: Development of Phosphonamidates

Recent research highlighted the use of this compound in synthesizing phosphonamidates from 4-hydroxybenzenesulfonamide. The study illustrated how varying reaction conditions could optimize yields and purities of the products, emphasizing its versatility as a reagent in medicinal chemistry .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of phenylphosphonic dichloride involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic due to the presence of two electron-withdrawing chlorine atoms. This makes it susceptible to nucleophilic attack, leading to the formation of various phosphonic derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Methylphosphonic Dichloride

Structural Difference : Methylphosphonic dichloride (CH₃POCl₂) replaces PPDC’s phenyl group with a methyl group.

Reactivity and Applications :

- Methylphosphonic dichloride is less sterically hindered, but its smaller alkyl group reduces thermal stability compared to PPDC’s aromatic system.

- In synthesis, methylphosphonic dichloride tends to form dichlorinated intermediates (e.g., CHCl₂ derivatives) under standard conditions, whereas PPDC’s aromatic backbone stabilizes reaction pathways, minimizing side products .

- Substitution studies (e.g., in synthesizing 2-phenyl-1,3,2-dioxaphospholane 2-oxide) show that PPDC provides higher product yields and purity compared to methyl derivatives due to reduced hydrolysis sensitivity .

Phenyl Dichlorophosphate (PCDP)

Structural Difference : PCDP (C₆H₅OPOCl₂) contains an oxygen atom bridging the phenyl group and phosphorus, unlike PPDC’s direct P–C bond.

Flame Retardancy Efficacy :

- In PET blends, PPDC-based MC-ArPPN achieves a limiting oxygen index (LOI) of 22.0 vol% at 10 wt% loading, whereas PCDP requires higher phosphorus content (1.53 wt% vs. 1.30 wt% for PPDC) to reach similar LOI values .

- The P–C bond in PPDC enhances char formation during combustion, while PCDP’s P–O bond favors gas-phase radical quenching, making PPDC more effective in condensed-phase flame inhibition .

Phenylthiophosphonic Dichloride

Structural Difference : Thiophosphonic analog (C₆H₅PSCl₂) replaces the phosphoryl oxygen with sulfur.

Reactivity and Safety :

- The thiophosphonyl group (P=S) is less electronegative than P=O, reducing electrophilicity and hydrolysis rates. This makes thiophosphonic derivatives more stable in aqueous environments but less reactive in polycondensation .

- In reactions with dibenzylamine, PPDC forms phosphonamidates (e.g., PhP(O)[N(CH₂Ph)₂]Cl), while the thiophosphonic analog produces sulfur-containing byproducts, complicating purification .

- Safety data indicate thiophosphonic dichloride is a liquid at room temperature (vs. PPDC’s crystalline solid), posing higher handling risks due to volatility .

Terephthaloyl Chloride

Structural Difference : A diacyl chloride (ClCO–C₆H₄–COCl) lacking phosphorus.

Polymer Properties :

- Copolymers of PPDC with 4,4′-dihydroxybenzophenone (DHBP) exhibit glass transition temperatures (Tg) ~120°C, whereas terephthaloyl chloride analogs show higher Tg (~150°C) due to rigid aromatic ester linkages. However, PPDC-based polymers achieve superior flame retardancy (LOI >21 vol%) at lower additive loadings .

Physicochemical Properties and Handling

PPDC’s lower vapor pressure compared to methyl derivatives reduces volatility-related hazards, while its moderate hydrolysis rate facilitates controlled reactions in polymer synthesis .

Key Research Findings

- Flame Retardancy: MC-ArPPN derived from PPDC and bisphenol A increases PET’s LOI from 17.0 to 22.0 vol% at 10 wt% loading, outperforming PCDP and thiophosphonic analogs .

- Synthetic Versatility: PPDC’s use in cyanosilylation and asymmetric synthesis (e.g., estrogen receptor modulators) highlights its superiority in forming stable intermediates compared to methyl or thiophosphonic derivatives .

- Thermal Stability : Polyphosphonates from PPDC degrade above 300°C, making them suitable for high-temperature applications, whereas thiophosphonic polymers decompose at lower temperatures (~250°C) due to weaker P–S bonds .

Actividad Biológica

Phenylphosphonic dichloride (PPDC) is a versatile phosphorus-containing compound that has garnered attention in various fields of research, particularly for its biological activity. This article delves into the biological implications of PPDC, focusing on its mechanisms, applications, and relevant studies.

PPDC is characterized by its dichloride functional groups attached to a phenyl ring, making it a reactive agent in organic synthesis. The compound can be synthesized through various methods, including the reaction of phenol with phosphorus oxychloride or through direct chlorination of phenylphosphonic acid.

1. Inhibition of Carbonic Anhydrases

One significant area of research involves the inhibition of carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance and facilitating gas exchange in the body. Studies have shown that derivatives synthesized from PPDC exhibit potent inhibitory effects on specific isoforms of human carbonic anhydrases (CA II and CA VII). These isoforms are implicated in neurological disorders, including seizures and neuropathic pain.

- Key Findings :

- Compounds derived from PPDC demonstrated inhibition constants () in the low nanomolar range against CA II and CA VII, indicating high potency .

- Structural studies using X-ray crystallography revealed that these inhibitors bind effectively within the active sites of the enzymes, with specific interactions contributing to their selectivity over other isoforms .

2. Anticancer Properties

PPDC has also been explored for its potential anticancer properties. Research indicates that phosphonamidate derivatives synthesized from PPDC can inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis.

- Case Study :

Applications in Drug Development

The unique properties of PPDC make it a valuable starting material for the synthesis of various bioactive compounds. Its reactivity allows for the introduction of diverse functional groups, leading to compounds with tailored biological activities.

1. Synthesis of Chiral Compounds

PPDC has been utilized in enantioselective synthesis processes, where it serves as a precursor to chiral phosphonamidates. These compounds are important in drug development due to their potential therapeutic effects.

- Research Insights :

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies on the biological activities associated with PPDC and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing phenylphosphonic dichloride derivatives, such as flame retardants?

this compound is commonly used in condensation reactions to synthesize phosphorus-containing compounds. For example, phenylphosphonic bismelamine (PPBM), a flame retardant, is synthesized by reacting this compound with sodium melamine in a 1:2.1 molar ratio under nitrogen protection. Key parameters include:

- Temperature : 75°C for 6 hours .

- Solvent : Carbon tetrachloride for dissolving sodium melamine .

- Post-reaction treatment : Hydrolysis with distilled water, filtration, and drying (yield: 92.4%) . Characterization via FTIR and ¹H NMR confirms structural integrity, while TGA demonstrates thermal stability (22% residual mass post-degradation) .

Q. How should researchers handle this compound to mitigate safety risks during experiments?

this compound is a hazardous reagent (CAS 824-72-6) with corrosive and moisture-sensitive properties. Key precautions include:

- Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Handling : Use fume hoods, gloves, and eye protection. Avoid contact with water, as it releases HCl gas .

- Waste disposal : Neutralize with alkaline solutions before disposal .

Q. What analytical methods are essential for characterizing this compound and its derivatives?

- Structural analysis : FTIR and ¹H/³¹P NMR to confirm functional groups and bonding patterns .

- Purity assessment : HPLC or GC-MS to detect impurities, especially residual solvents or byproducts .

- Thermal stability : TGA to evaluate decomposition temperatures and residual mass .

Advanced Research Questions

Q. How can reaction parameters be statistically optimized for synthesizing polyphosphonates using this compound?

Interfacial polycondensation with bisphenols (e.g., 4,4'-dihydroxybenzophenone) requires careful control of:

- Molar ratios : Excess bisphenol (1.1:1) improves yield and polymer chain length .

- Temperature : Room temperature minimizes side reactions .

- Stirring speed : High shear mixing enhances interfacial contact in biphasic systems (e.g., H₂O/CH₂Cl₂) . Experimental design (e.g., central composite design) can model interactions between variables (time, temperature, molar ratio) to maximize inherent viscosity and yield .

Q. What mechanisms explain contradictory thermal degradation data in this compound-modified materials?

Discrepancies in degradation temperatures (e.g., 220°C vs. 300°C in polyphosphonates) may arise from:

- Sample preparation : Residual solvent or moisture accelerates decomposition .

- Phosphorus content : Higher P% increases char formation but may lower onset degradation temperatures .

- Analytical conditions : Heating rate (e.g., 10°C/min vs. 20°C/min) affects TGA curves . Cross-validation using DSC (for glass transition) and SEM (for char morphology) resolves ambiguities .

Q. How does this compound participate in chlorination reactions with aromatic aldehydes?

In the presence of aromatic aldehydes (e.g., benzaldehyde), this compound acts as a chlorinating agent via a two-step mechanism:

- Step 1 : Aldehyde activation through phosphorylation, forming a phosphonate intermediate .

- Step 2 : Nucleophilic substitution with chloride, releasing HCl and yielding aryl chlorides . Kinetic studies (e.g., varying solvent polarity or temperature) can refine reaction pathways .

Q. Methodological Considerations

Table 1 : Key Synthesis Parameters for this compound-Based Flame Retardants

| Parameter | Optimal Value | Impact on Yield/Quality | Reference |

|---|---|---|---|

| Molar ratio (monomer) | 1:2.1 (PPDC:melamine) | Maximizes crosslinking | |

| Reaction temperature | 75°C | Balances reactivity vs. side reactions | |

| Solvent system | CCl₄/H₂O | Facilitates hydrolysis | |

| Post-synthesis washing | Distilled water | Removes unreacted monomers |

Propiedades

IUPAC Name |

dichlorophosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDMRHDXAQZJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2PO, C6H5Cl2OP | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044732 | |

| Record name | Phenylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene phosphorus oxydichloride appears as a colorless reactive liquid. Severely irritates skin, eyes, and mucous membranes., Liquid, Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylphosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

824-72-6 | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphonic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPHOSPHONIC DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J162866K95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.